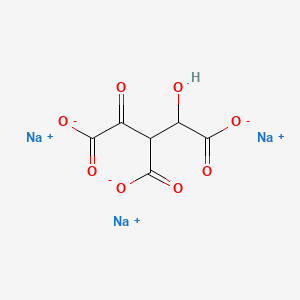

Oxalomalic acid sodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Oxalomalic acid sodium salt is a compound with the formal name 3-carboxy-3-deoxy-2-pentulosaric acid, trisodium salt. It is a crystalline solid that is soluble in water and functions primarily as an aconitase inhibitor. Aconitase is an enzyme that catalyzes the isomerization of citrate to isocitrate in the citric acid cycle, a crucial metabolic pathway .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Oxalomalic acid sodium salt can be synthesized by the condensation of oxaloacetate with glyoxylate. This reaction typically occurs in vivo, but it can also be replicated in a laboratory setting under controlled conditions. The reaction involves the use of specific reagents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

Oxalomalic acid sodium salt primarily undergoes chelation reactions, where it binds to metal ions such as calcium, magnesium, and iron to form stable complexes. This property makes it useful in various biochemical applications .

Common Reagents and Conditions

The compound is often used in reactions involving metal ions, where it acts as a chelating agent. Common reagents include metal salts and buffers that maintain the pH and ionic strength of the reaction medium .

Major Products Formed

The major products formed from reactions involving this compound are typically metal complexes. These complexes can be analyzed to study the role of metal ions in biological systems .

Aplicaciones Científicas De Investigación

Oxalomalic acid sodium salt has a wide range of applications in scientific research:

Chemistry: Used as a chelating agent to study metal ion interactions.

Biology: Inhibits aconitase and NADP-dependent isocitrate dehydrogenase, enzymes involved in the citric acid cycle.

Medicine: Investigated for its potential role in regulating iron metabolism and glutamate production.

Industry: Utilized in biochemical assays and as a reagent in various analytical techniques

Mecanismo De Acción

Oxalomalic acid sodium salt exerts its effects by binding to metal ions, particularly calcium, magnesium, and iron. This binding forms stable complexes that inhibit the activity of aconitase and NADP-dependent isocitrate dehydrogenase. These enzymes are crucial for the conversion of citrate to isocitrate in the citric acid cycle. By inhibiting these enzymes, this compound can modulate iron metabolism and glutamate production .

Comparación Con Compuestos Similares

Similar Compounds

N-Oxalylglycine: Another chelating agent that inhibits prolyl hydroxylase enzymes.

γ-Hydroxy-α-oxoglutarate: Inhibits enzymes involved in the citric acid cycle.

Citrate: A substrate for aconitase, involved in the same metabolic pathway.

Uniqueness

Oxalomalic acid sodium salt is unique in its dual inhibition of aconitase and NADP-dependent isocitrate dehydrogenase. This dual inhibition allows it to modulate multiple pathways in iron metabolism and glutamate production, making it a valuable tool in biochemical research .

Propiedades

IUPAC Name |

trisodium;1-hydroxy-3-oxopropane-1,2,3-tricarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O8.3Na/c7-2(5(11)12)1(4(9)10)3(8)6(13)14;;;/h1-2,7H,(H,9,10)(H,11,12)(H,13,14);;;/q;3*+1/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDSCXNEGCRTMS-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Na3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[[Carboxymethyl-[2-[carboxymethyl-[[3-hydroxy-2-methyl-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl]amino]methyl]-5-hydroxy-6-methylpyridin-3-yl]methyl phosphate;manganese](/img/structure/B10752430.png)

![5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-(2-hydroxy-3-morpholin-4-ylpropyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B10752453.png)

![7-[(1R,4S,5R,6R)-6-[(3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid](/img/structure/B10752464.png)

![calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate](/img/structure/B10752490.png)

![[(4E,6Z,9R,10E,12S,13R,14S,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10752492.png)

![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-6-[(3R,4R)-4-methyl-1-(phenylmethyl)-3-pyrrolidinyl]-1-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B10752502.png)

![7-[(1R,4S)-6-[(E)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid](/img/structure/B10752510.png)

![[(4Z,6Z,10Z)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10752521.png)